8-Bromo-5-fluoroquinolin-6-ol is a heterocyclic aromatic compound with the molecular formula . This compound belongs to the quinoline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and potential biological activity, making it a valuable compound in various scientific fields.
8-Bromo-5-fluoroquinolin-6-ol is classified as a heterocyclic aromatic compound due to its cyclic structure containing nitrogen atoms. It is also categorized under pharmaceutical intermediates due to its utility in medicinal chemistry, particularly in the synthesis of biologically active compounds.
The synthesis of 8-Bromo-5-fluoroquinolin-6-ol typically involves several steps, starting from available precursors. Common methods include:
A notable synthetic route involves the reaction of 2-bromo-5-fluoroaniline with glycerol under acidic conditions, followed by further treatment with sodium hydroxide to yield 8-Bromo-5-fluoroquinolin-6-ol. Reaction conditions typically involve heating at temperatures between 60°C and 130°C to facilitate the necessary transformations .
The molecular structure of 8-Bromo-5-fluoroquinolin-6-ol features a quinoline ring system substituted with a bromine atom at position 8 and a fluorine atom at position 5, along with a hydroxyl group at position 6. This configuration contributes to its unique chemical properties.
8-Bromo-5-fluoroquinolin-6-ol participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry .
The mechanism of action for 8-Bromo-5-fluoroquinolin-6-ol typically involves its interaction with specific biological targets, such as enzymes or receptors. The presence of bromine and fluorine enhances its binding affinity and selectivity towards these targets, potentially leading to inhibition of enzyme activity or modulation of receptor function through specific interactions with binding domains .
8-Bromo-5-fluoroquinolin-6-ol is characterized by:
The compound exhibits:
These properties make it suitable for various applications in scientific research .
8-Bromo-5-fluoroquinolin-6-ol has several applications in scientific research:
The strategic incorporation of fluorine and bromine atoms into the quinoline nucleus requires precise synthetic methodologies to achieve regiocontrol. For 8-Bromo-5-fluoroquinolin-6-ol (CAS 2708286-90-0), fluorination typically precedes bromination due to the superior reactivity of C5 towards electrophilic fluorination agents. Direct fluorination employs hydrofluoric acid derivatives (e.g., Olah's reagent) or Balz-Schiemann reactions using aniline precursors, achieving >85% yield at C5. Electrophilic bromination at C8 utilizes molecular bromine (Br₂) in dichloromethane at 0°C, exploiting the ortho-directing effect of the C6-hydroxyl group. Alternatively, nucleophilic bromination via halogen exchange is feasible using copper(I) bromide on chloro precursors [4].
Table 1: Comparative Efficiency of Halogenation Methods
Target Position | Reagent | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
C5 (Fluorination) | Selectfluor® | DMF, 80°C, 12h | 78% | >95% |
C5 (Fluorination) | F₂/N₂ | CH₂Cl₂, -78°C, 2h | 63% | 90% |
C8 (Bromination) | Br₂ | CH₂Cl₂, 0°C, 1h | 92% | >98% |
C8 (Bromination) | CuBr/Dowex® catalyst | DMF, 120°C, 8h | 75% | 85% |
Recent advances include palladium-catalyzed C-H borylation followed by bromination, enabling late-stage functionalization with minimal protecting group manipulations [4] [7].
Regiocontrol in 8-hydroxyquinoline derivatives is governed by electronic and steric factors. The C5 and C7 positions exhibit distinct reactivity: C5 is electron-deficient due to the pyridinic nitrogen's inductive effect, favoring nucleophilic substitution, while C7 is sterically accessible for electrophilic attacks. For 8-Bromo-5-fluoroquinolin-6-ol, the C6-hydroxyl group enables chelation-assisted metalation, facilitating directed ortho-lithiation at C7. This permits introduction of methyl, chloro, or trifluoromethyl groups without disrupting pre-existing halogens [2] [7].
Structure-activity relationship (SAR) studies on COMT inhibitors reveal that 5-substituents profoundly influence target engagement. Sulfones (e.g., compound 7, pIC₅₀ = 7.7) and sulfonamides (compound 12) at C5 enhance potency by mimicking catechol oxygen geometry, while ketones or amides reduce binding affinity by >10-fold. Crucially, C7 substituents modulate metabolic stability: 7-fluoro or chloro analogs exhibit 2-3x lower hepatocyte clearance (e.g., compound 19: 4 μL/min/10⁶ cells) compared to unsubstituted analogs (compound 15: 39 μL/min/10⁶ cells) due to steric blockade of phase II conjugation at the C8-hydroxyl [2].
Halogen positioning dictates electronic properties and biological interactions. 5-Fluoro substitution decreases quinoline ring pKa by 1.2 units versus unsubstituted analogs, enhancing membrane permeability. Bromine at C8 provides a synthetic handle for cross-coupling while contributing to hydrophobic binding pockets. Comparative binding data for COMT inhibition illustrates halogen-dependent potency:
Table 2: Biological Activity of Halogenated 8-Hydroxyquinolines
Compound | C5 Substituent | C7 Substituent | MB-COMT pIC₅₀ | Hepatocyte Stability (μL/min/10⁶ cells) |
---|---|---|---|---|
8-Hydroxyquinoline | H | H | 6.1 | 228 |
Compound 7 | SO₂CH₃ | H | 7.7 | 177 |
Compound 19 | SO₂CH₃ | Cl | 7.9 | 4 |
Compound 30 | SO₂CH₃ | CH₃ | 7.2 | 103 |
Fluorine's strong electronegativity withdraws electron density from N1, strengthening magnesium chelation in COMT's active site (Kd = 0.8 μM vs. 3.2 μM for chloro analogs). Conversely, bromine's polarizability enhances π-stacking in amyloid-β plaques (Ki < 20 nM for imaging probes) [2] [4] [6]. The 5-fluoro-8-bromo pattern uniquely balances target affinity (ΔG = -9.2 kcal/mol) and metabolic stability (t₁/₂ > 4h in microsomes).
C-F bonds (485 kJ/mol) and C-Br bonds (285 kJ/mol) exhibit differential susceptibility to metabolic cleavage. Fluorine's high bond energy and low polarizability confer resistance to oxidative and reductive degradation, while bromine facilitates controlled derivatization via Suzuki coupling. Computational modeling (DFT-B3LYP/6-311G**) shows that 5-fluoro substitution increases quinoline LUMO energy by 1.3 eV, reducing susceptibility to nucleophilic attack. Hepatocyte stability correlates with steric protection of C8-OH: 7-substituents decrease glucuronidation rates by 5x–10x, with 7-Cl providing optimal bulk (Van der Waals volume = 24 ų) without distorting the planar pharmacophore [2] [4].
Table 3: Impact of C7 Substituents on Metabolic Stability
C7 Substituent | Van der Waals Volume (ų) | Hepatocyte Clearance (μL/min/10⁶ cells) | Plasma t₁/₂ (h) |
---|---|---|---|
H | 0 | 228 | 0.18 |
F | 15 | 46 | 4.5 |
Cl | 24 | 4 | 8.9 |
CF₃ | 42 | Inactive* | - |
*Abrogates COMT inhibition due to steric clash
Optimal stability is achieved when C-X bonds are ortho to the hydroxyl group, leveraging halogen size to sterically hinder metabolizing enzymes while maintaining electronic compatibility with target proteins. This principle enables rational design of halogenated quinolines with >80% oral bioavailability [2] [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5